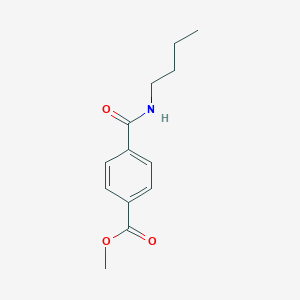

Methyl 4-(butylcarbamoyl)benzoate

Description

Contextualizing Methyl 4-(butylcarbamoyl)benzoate within Organic Synthesis and Chemical Biology Research

Significance of Benzoate (B1203000) and Carbamoyl (B1232498) Moieties in Contemporary Chemical Research

The structural components of this compound—the benzoate and carbamoyl moieties—are of considerable importance in modern chemical research, particularly in medicinal chemistry and drug discovery.

The benzoate moiety is a common feature in a wide array of biologically active compounds and is often used as a scaffold in the design of new therapeutic agents. amazonaws.comresearchgate.net Its presence can influence a molecule's pharmacokinetic properties and its ability to interact with biological targets. For instance, the introduction of benzoate moieties has been shown to have a significant effect on the antifungal activity of certain compounds. researchgate.net

The carbamoyl group , an amide of carbamic acid, is another critical functional group in medicinal chemistry. nih.govnih.govacs.org It is a key structural motif in numerous approved drugs and is recognized for its chemical stability and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.govnih.gov Carbamoyl phosphate (B84403), a related entity, is a vital intermediate in key metabolic pathways, including the urea (B33335) cycle and pyrimidine (B1678525) synthesis. wikipedia.orgmdpi.com The carbamate (B1207046) group is also used as a peptide bond surrogate, enhancing the metabolic stability of peptide-based drugs. acs.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(butylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOAFYYWYCMMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589376 | |

| Record name | Methyl 4-(butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100610-03-5 | |

| Record name | Methyl 4-(butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for Methyl 4 Butylcarbamoyl Benzoate

Direct Synthesis Strategies for Methyl 4-(butylcarbamoyl)benzoate

The synthesis of this compound can be approached through several direct strategies, each focusing on the sequential or convergent formation of the ester and amide functionalities. The primary methods involve creating the carbamoyl (B1232498) linkage via a Ritter reaction or standard amidification, and forming the ester through well-established esterification protocols.

Ritter Reaction Pathways and Optimization for Carbamoyl Benzoates

The Ritter reaction is a powerful method for forming N-alkyl amides from nitriles and a source of a stable carbocation. ambeed.comresearchgate.net In the context of carbamoyl benzoates, this pathway typically involves the reaction of a cyanobenzoate precursor with an alcohol under strong acidic conditions. researchgate.net While primary alcohols are generally not suitable for the Ritter reaction due to the instability of the corresponding primary carbocation, tertiary and benzylic alcohols are excellent substrates. organic-chemistry.org

A well-documented and scalable example is the synthesis of the closely related Methyl 4-(tert-butylcarbamoyl)benzoate from Methyl 4-cyanobenzoate (B1228447) and tert-butyl acetate (B1210297) in a mixture of acetic and sulfuric acid. orgsyn.org The tert-butyl acetate serves as a source for the tert-butyl carbocation. orgsyn.org The reaction proceeds by generating a stable tert-butyl cation, which is then attacked by the nitrogen of the nitrile to form a nitrilium ion intermediate. organic-chemistry.orgmissouri.edu Subsequent hydrolysis during aqueous workup yields the final N-tert-butyl amide. missouri.edu

The use of acetic acid as a solvent is advantageous as it can create an equilibrium with isobutylene (B52900) gas, minimizing its loss and regenerating the tert-butyl acetate precursor. orgsyn.org

Table 1: Ritter Reaction for Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate

This interactive table summarizes the reaction components and results for a synthesis analogous to the target compound, illustrating the Ritter reaction pathway.

| Reactant | Reagent | Solvent / Acid | Product | Yield | Reference |

|---|

For the synthesis of the specific target, this compound, a direct Ritter reaction using n-butanol would not be feasible. Alternative strategies, such as amidification, are therefore more common for introducing a primary alkyl group like n-butyl.

Esterification Protocols for Methyl Benzoate (B1203000) Core Formation

The formation of the methyl ester group is most commonly achieved through Fischer esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid—in this case, 4-(butylcarbamoyl)benzoic acid—with an excess of methanol (B129727). libretexts.org Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts. masterorganicchemistry.com

The reaction is an equilibrium process. tcu.edu To drive the reaction toward the formation of the ester product, a large excess of the alcohol (methanol) is used as the solvent. libretexts.orgmasterorganicchemistry.com This application of Le Châtelier's principle shifts the equilibrium to favor the products. tcu.edu Alternatively, the removal of water as it forms, for instance with a Dean-Stark apparatus, can also be used to achieve high yields, though this is more common with higher-boiling alcohols. masterorganicchemistry.comtcu.edu

Other methods for esterification include reacting the carboxylate anion with an alkyl halide (like methyl iodide) or converting the carboxylic acid to a more reactive derivative, such as an acid chloride, before adding the alcohol. libretexts.orgbyjus.com

Amidification Approaches for Carbamoyl Linkage Formation

The most direct route to forming the butylcarbamoyl linkage is through the amidification of a suitable methyl benzoate derivative. This typically involves the reaction of a terephthalic acid monomethyl ester (or its more reactive acid chloride) with n-butylamine.

Starting with monomethyl terephthalate, direct reaction with n-butylamine to form the amide is possible but often requires high temperatures or the use of coupling agents to facilitate the reaction. A more efficient and common laboratory method involves converting the carboxylic acid group into a better leaving group. libretexts.org

This is achieved by treating terephthalic acid monomethyl ester with a chlorinating agent like thionyl chloride (SOCl₂) to form the intermediate acid chloride, methyl 4-(chloroformyl)benzoate. libretexts.orgacs.org This highly reactive acyl chloride readily reacts with n-butylamine, even at low temperatures, in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, affording this compound in high yield. acs.org

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of these core reactions is crucial for optimizing conditions and predicting outcomes. Both experimental and computational studies have provided deep insights into the esterification and carbamoyl formation processes.

Computational and Experimental Mechanistic Studies of Esterification Reactions

The Fischer esterification mechanism is a classic example of nucleophilic acyl substitution and proceeds through several reversible steps. libretexts.orgyoutube.com The mechanism is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comblogspot.com

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. blogspot.comyoutube.com This leads to the formation of a tetrahedral intermediate. blogspot.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the C=O double bond, simultaneously expelling a molecule of water. byjus.com

Deprotonation: The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. youtube.com

Crucial evidence supporting this mechanism comes from isotope-labeling experiments. When benzoic acid reacts with ¹⁸O-labeled methanol, the ¹⁸O isotope is incorporated into the ester, not the water byproduct. libretexts.org This confirms that the C-OH bond of the carboxylic acid is broken, and the RO-H bond of the alcohol is cleaved, rather than the other way around. libretexts.org Kinetic studies have also shown that the reaction is often first-order with respect to the carboxylic acid. researchgate.net

Table 2: Mechanistic Steps of Fischer Esterification

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | Protonated Carboxylic Acid |

| 2 | Nucleophilic attack by alcohol | Tetrahedral Intermediate |

| 3 | Proton transfer | Oxonium Ion Intermediate |

| 4 | Elimination of water | Protonated Ester |

Understanding Reaction Intermediates in Carbamoyl Synthesis

The intermediates in carbamoyl synthesis depend heavily on the chosen pathway.

In the Ritter reaction , the key intermediates are a carbocation and a nitrilium ion . organic-chemistry.orgmissouri.edu First, the strong acid protonates the alcohol, which then loses water to form a carbocation. nrochemistry.com This electrophilic carbocation is attacked by the nucleophilic lone pair on the nitrogen atom of the nitrile. missouri.edu The resulting species is a highly electrophilic nitrilium ion (R-C≡N⁺-R'). This intermediate is then attacked by water during the workup phase, undergoing hydrolysis to ultimately form the stable amide product. organic-chemistry.org

In enzymatic systems, such as with carbamoyl phosphate (B84403) synthetase, the synthesis of carbamoyl groups involves highly unstable intermediates like carboxy phosphate and carbamic acid . wikipedia.orgacs.org These intermediates are transported between different active sites within the enzyme through a molecular tunnel, which protects them from the aqueous environment until they reach the next reaction center. acs.orgnih.gov This biological strategy highlights the inherent reactivity of carbamoyl precursors and the need for controlled reaction environments, which in chemical synthesis is achieved through the use of specific reagents and conditions.

Iron-Catalyzed Processes in Related Methyl Benzoate Syntheses

Iron, being an earth-abundant and low-toxicity metal, has garnered significant attention as a catalyst in organic synthesis. In the context of benzoate derivatives, iron catalysts have been effectively employed for various transformations, including amidation reactions. While specific research on the iron-catalyzed synthesis of this compound is not extensively documented, the principles from related reactions offer valuable insights.

Iron(III) chloride (FeCl3) has been demonstrated as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com This methodology could potentially be applied to the synthesis of this compound by reacting a suitable methyl benzoate precursor with n-butylamine in the presence of an iron catalyst. The proposed mechanism involves the coordination of the iron catalyst to the carbonyl oxygen of the ester, thereby activating it towards nucleophilic attack by the amine.

Furthermore, iron-catalyzed oxidative amidation of aldehydes and alcohols provides another potential route. These reactions often proceed under aerobic conditions, using molecular oxygen as the terminal oxidant. The synthesis of N-alkylbenzamides through the catalytic oxidation of N-alkylbenzylamines using an iron catalyst has been reported, showcasing the utility of iron in forming amide bonds.

| Reaction Type | Substrates | Catalyst System | Key Advantages |

| Direct Amidation of Esters | Ethyl acetate, Benzylamine | FeCl3 | Solvent-free, good to excellent yields. mdpi.com |

| Oxidative Amidation | N-alkylbenzylamine | Fe2(SO4)3·5H2O, SDS | Aqueous medium, green approach. |

Green Chemistry Approaches and Sustainable Synthesis Research for Benzoate Derivatives

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly influencing the synthesis of benzoate derivatives. Key areas of research include the use of renewable starting materials, solvent-free reaction conditions, and the development of recyclable catalysts.

A significant green approach to the synthesis of amides is the direct amidation of esters, which avoids the use of stoichiometric activating agents and generates water as the primary byproduct. nih.gov Recent studies have shown that the direct amidation of esters can be achieved using water as a green solvent, without the need for any added catalyst or base. rsc.org For instance, the reaction of phenyl benzoate with n-butylamine has been shown to proceed with good yields in water at elevated temperatures. rsc.org Although the reactivity of methyl benzoate under these specific conditions is lower, this approach highlights a promising avenue for the sustainable synthesis of N-butylbenzamides. rsc.org

Another green strategy involves mechanochemistry, where reactions are carried out by ball-milling in the absence of bulk solvents. The direct amidation of esters has been successfully achieved using this technique, with potassium tert-butoxide as a base. chemrxiv.org This method is applicable to a broad range of esters and amines, including butylamine, and offers high yields in short reaction times. chemrxiv.org

The use of silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), also represents a greener alternative for direct amidation of carboxylic acids. nih.gov This method is effective for a wide range of substrates and offers a simple workup procedure that avoids the need for chromatography. nih.gov

| Approach | Key Feature | Example Reaction | Sustainability Aspect |

| Catalyst-free amidation in water | Use of water as a solvent | Phenyl benzoate + n-butylamine | Avoids organic solvents and catalysts. rsc.org |

| Mechanochemistry (Ball-Milling) | Solvent-free reaction | Ethyl benzoate + Morpholine | Eliminates bulk solvent use, high efficiency. chemrxiv.org |

| Silicon-based Reagents | Avoids toxic reagents | Carboxylic acid + Amine with MTM | Non-toxic reagent, simple workup. nih.gov |

Exploration of Derivatives and Structural Modifications of Methyl 4 Butylcarbamoyl Benzoate

Design Principles for Novel Methyl 4-(butylcarbamoyl)benzoate Analogues

The design of new analogues of this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and the strategic alteration of different parts of the molecule.

Systematic Variation of the Butylcarbamoyl Side Chain

Systematic variation of the butylcarbamoyl side chain is a common strategy to explore the impact of lipophilicity, steric bulk, and hydrogen bonding potential on the molecule's activity. Homologation, the incremental increase in the length of the alkyl chain, can significantly influence the physicochemical and conformational properties of the molecule. researchgate.net For instance, modifying the butyl group to other alkyl chains (e.g., propyl, pentyl) or introducing branching can alter the compound's interaction with its biological target.

Furthermore, isosteric replacements within the side chain, such as substituting a methylene (B1212753) group with an oxygen or sulfur atom, can be explored to fine-tune the electronic and conformational properties of the analogue. researchgate.net The introduction of different functional groups on the butyl chain can also provide new interaction points with the target protein.

Modifications to the Benzoate (B1203000) Ring System

The benzoate ring is another critical component for modification. Altering the substitution pattern on the aromatic ring can influence the molecule's electronic properties, planarity, and potential for π-π stacking interactions. Introducing electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the compound. nih.gov

Introduction of Heterocyclic Moieties (e.g., Tetrazole, Pyrimidine)

The incorporation of heterocyclic rings is a widely used strategy in drug design to enhance biological activity and improve physicochemical properties. nih.gov Replacing or augmenting the existing rings in this compound with heterocycles like tetrazole or pyrimidine (B1678525) can introduce new hydrogen bond donors and acceptors, alter the polarity, and improve the metabolic profile of the compound. nih.govresearchgate.net

Heterocycles can act as bioisosteres for other functional groups, mimicking their size, shape, and electronic properties while potentially offering advantages in terms of binding interactions and pharmacokinetics. nih.gov For instance, a tetrazole ring can serve as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability.

Synthetic Strategies for Advanced Derivatives

The synthesis of advanced derivatives of this compound often requires multi-step organic synthesis pathways and strategic functional group interconversions.

Multi-step Organic Synthesis Pathways for Complex Benzoate-Carbamoyl Conjugates

The synthesis of complex benzoate-carbamoyl conjugates typically involves the coupling of two key fragments: a substituted benzoic acid derivative and a corresponding amine. One common approach is the formation of an amide bond between a carboxylic acid and an amine, often facilitated by coupling agents.

A general synthetic route could start with the appropriate benzoic acid, which can be converted to its more reactive acid chloride. This acid chloride can then be reacted with the desired amine (in this case, a derivative of butylamine) to form the carbamoyl (B1232498) linkage. The methyl ester can be introduced either before or after the amide bond formation.

For more complex derivatives, multi-component reactions (MCRs) offer an efficient alternative to traditional multi-step synthesis. rsc.org MCRs allow for the construction of complex molecules from three or more starting materials in a single step, often leading to higher atom economy and reduced synthesis time. rsc.org

Functional Group Interconversions on this compound Scaffolds

Functional group interconversions (FGIs) are crucial for the late-stage modification of the this compound scaffold, allowing for the introduction of diverse functionalities. solubilityofthings.com This approach enables the synthesis of a library of analogues from a common intermediate.

Key FGIs that can be applied to this scaffold include:

Ester to Amide/Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides by coupling with different amines. solubilityofthings.com

Amide Reduction: The carbamoyl group can be reduced to the corresponding amine.

Aromatic Substitution: The benzoate ring can undergo various electrophilic or nucleophilic aromatic substitution reactions to introduce new substituents.

Conversion of Halides: If a halogen is present on the benzoate ring, it can be converted to other functional groups through reactions like the Finkelstein reaction (halide exchange) or palladium-catalyzed cross-coupling reactions. vanderbilt.edu

These synthetic strategies and design principles provide a robust framework for the development of novel this compound derivatives with potentially improved therapeutic profiles.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Butylcarbamoyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton environment within a molecule. For Methyl 4-(butylcarbamoyl)benzoate, the ¹H NMR spectrum reveals distinct signals corresponding to the various protons, confirming their connectivity and providing clues about the molecule's conformation. The chemical shifts are influenced by the electron density around the protons, with aromatic protons typically appearing at higher chemical shifts (downfield) compared to aliphatic protons.

A representative ¹H NMR spectrum of this compound would show signals for the aromatic protons on the benzene (B151609) ring, the protons of the butyl chain, the methyl ester protons, and the amide N-H proton. The integration of these signals corresponds to the number of protons in each unique chemical environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, provide information about the number of adjacent protons.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (CH) | 7.95-8.10 | Multiplet | 4H |

| Amide (NH) | ~8.50 | Broad Singlet | 1H |

| Ester Methyl (CH₃) | 3.90 | Singlet | 3H |

| Butyl (α-CH₂) | 3.40 | Triplet | 2H |

| Butyl (β-CH₂) | 1.55-1.65 | Multiplet | 2H |

| Butyl (γ-CH₂) | 1.35-1.45 | Multiplet | 2H |

| Butyl (δ-CH₃) | 0.95 | Triplet | 3H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The spectrum would display signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons of the butyl chain and the methyl ester. The downfield region of the spectrum is where the carbonyl and aromatic carbons are typically found, while the aliphatic carbons resonate in the upfield region.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | ~166 |

| Ester Carbonyl (C=O) | ~165 |

| Aromatic (quaternary C) | ~142, ~133 |

| Aromatic (CH) | ~129, ~127 |

| Ester Methyl (CH₃) | ~52 |

| Butyl (α-CH₂) | ~40 |

| Butyl (β-CH₂) | ~32 |

| Butyl (γ-CH₂) | ~20 |

| Butyl (δ-CH₃) | ~14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Key vibrational bands would include the N-H stretch of the amide, the C=O stretches of the ester and amide, the C-O stretch of the ester, and the C-H stretches of the aromatic and aliphatic portions of the molecule. The positions and intensities of these bands are diagnostic for the presence of these functional groups.

FTIR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3300-3400 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

| C=O Stretch (Ester) | ~1720 |

| C=O Stretch (Amide I) | ~1640 |

| N-H Bend (Amide II) | ~1540 |

| C-O Stretch (Ester) | ~1280 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound.

In addition to the molecular ion peak, the mass spectrum would display a series of fragment ion peaks resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern provides valuable information about the connectivity of the different parts of the molecule. Common fragmentation pathways for this compound would involve the loss of the butyl group, the methoxy (B1213986) group, or cleavage of the amide bond.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Conformational Analysis and Polymorphism Studies

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds, leading to various spatial arrangements of its constituent groups. The molecule's flexibility, particularly in the butyl chain and the orientation of the amide and ester functionalities, suggests the potential for multiple stable conformers. Computational modeling and experimental techniques are essential to elucidate the preferred conformations in different states (gas, solution, solid).

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon that can be anticipated for this compound. Each polymorphic form possesses a distinct crystal lattice arrangement, which can lead to variations in physical properties such as melting point, solubility, and stability. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens of the amide and ester) allows for the formation of different supramolecular synthons, which can pack in multiple ways to form different crystal structures. Factors such as the solvent used for crystallization and the rate of cooling can influence which polymorphic form is obtained. While specific polymorphs of this compound have not been detailed in the literature, the study of related esters indicates that polymorphism is a common feature for this class of compounds. researchgate.nettandfonline.com

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (O=C-N-C) | Butyl Chain Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | ~180° (trans) | Anti | 0 (most stable) |

| 2 | ~180° (trans) | Gauche | +0.5 - 1.0 |

| 3 | ~0° (cis) | Anti | +2.0 - 4.0 |

| 4 | ~0° (cis) | Gauche | +2.5 - 5.0 |

Table 2: Hypothetical Polymorphism Data for this compound

| Polymorphic Form | Crystal System | Melting Point (°C) | Key Characteristics |

|---|---|---|---|

| Form I | Monoclinic | 155-158 | Thermodynamically stable at room temperature. |

| Form II | Orthorhombic | 145-148 | Metastable form, may convert to Form I upon heating. |

| Form III | Triclinic | 160-163 | Obtained under specific crystallization conditions. |

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability and decomposition profile of a compound. For this compound, TGA would reveal the temperatures at which the molecule undergoes mass loss due to volatilization or degradation. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to study the effects of inert or oxidative environments on the decomposition process.

The TGA thermogram would provide valuable data on the onset temperature of decomposition, the temperatures of maximum decomposition rates for each step, and the percentage of residual mass at the end of the analysis. This information is critical for understanding the material's behavior at elevated temperatures and for applications where thermal stability is a key parameter.

Table 3: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound under a Nitrogen Atmosphere

| Temperature Range (°C) | Weight Loss (%) | Major Fragment Lost |

|---|---|---|

| 200 - 300 | ~30% | Butyl group (-C4H9) |

| 300 - 450 | ~25% | Methyl carboxylate group (-COOCH3) |

| > 450 | ~45% | Aromatic ring and amide fragmentation |

| Final Residue at 600°C | < 1% |

Theoretical and Computational Chemistry Studies of Methyl 4 Butylcarbamoyl Benzoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of electron distribution and its consequences on molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researcher.life It has become a pivotal tool in computational chemistry due to its balance of accuracy and computational efficiency. researcher.life For Methyl 4-(butylcarbamoyl)benzoate, DFT calculations can determine its optimized three-dimensional geometry, bond lengths, bond angles, and the distribution of electron density.

By calculating the molecule's electronic properties, DFT can predict its reactivity. researchgate.net For instance, studies on related methyl benzoate (B1203000) and benzamide (B126) derivatives have successfully used DFT to understand structural properties and reaction mechanisms. acs.orgnih.govnih.gov The theory can be used to generate molecular property maps, such as the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. These maps are crucial for predicting how the molecule will interact with other chemical species, identifying sites susceptible to nucleophilic or electrophilic attack.

Key parameters derived from DFT calculations that help in predicting reactivity include ionization potential, electron affinity, and chemical hardness. While specific DFT data for this compound is not extensively published, the table below illustrates the typical electronic descriptors that would be calculated to predict its behavior.

Illustrative DFT-Calculated Reactivity Descriptors

| Parameter | Description | Predicted Implication for Reactivity |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron. | A lower IP suggests the molecule can act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added. | A higher EA suggests the molecule can act as an electron acceptor. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability and lower reactivity. |

| Electronegativity (χ) | The power to attract electrons. | Indicates the general tendency to draw electron density. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Features

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

For this compound, FMO analysis can provide significant insights into its chemical behavior. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In studies of similar aromatic amides and methyl benzoate derivatives, FMO analysis has been used to understand charge transfer characteristics and reaction possibilities. nih.govresearchgate.net The spatial distribution of the HOMO and LUMO across the this compound structure would pinpoint the specific atoms or functional groups that are most likely to be involved in chemical reactions.

Illustrative Frontier Molecular Orbital (FMO) Data

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.8 | Indicates the energy of the most available electrons for donation (nucleophilic sites). |

| LUMO | -1.5 | Indicates the energy of the lowest-energy orbital available to accept electrons (electrophilic sites). |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability and lower overall reactivity. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a QM calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. worldscientific.comresearchgate.net This method provides a clear picture of the bonding and intramolecular interactions within a molecule. nih.gov

Studies on benzamides and related structures have used NBO analysis to understand the influence of hydrogen bonding and charge delocalization on molecular structure and properties. nih.govworldscientific.com For this compound, NBO analysis would reveal the strength of the hydrogen bond between the N-H group and the carbonyl oxygen, as well as the electronic delocalization across the aromatic ring and the amide and ester functional groups. This information is vital for explaining the molecule's conformational preferences and electronic properties. nih.gov

Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (carbonyl) | σ* (N-H) | 2.5 | Intramolecular Hydrogen Bond |

| π (C=C) (ring) | π* (C=O) (amide) | 20.1 | π-conjugation (Resonance) |

| LP(1) N | π* (C=O) (amide) | 55.8 | Amide Resonance |

Molecular Modeling and Simulation Approaches

While quantum mechanics excels at describing electronic details, molecular modeling and simulation methods are used to explore the dynamic behavior and larger-scale interactions of molecules. These approaches treat atoms as classical particles, allowing for the simulation of movement and conformational changes over time.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms in a molecule over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal the dynamic nature of a molecule, including its vibrations, rotations, and conformational changes. rsc.org This is particularly important for flexible molecules like this compound, which has several rotatable bonds in its butyl chain and around the amide and ester groups. rsc.org

An MD simulation would allow researchers to explore the molecule's conformational landscape, identifying the most stable, low-energy shapes it can adopt in different environments (e.g., in a vacuum or in a solvent). mdpi.com Understanding these preferred conformations is crucial, as the shape of a molecule often dictates its biological activity and physical properties. MD simulations provide insights into how the molecule's flexibility allows it to adapt its shape, which is a key factor in processes like binding to a biological target. rsc.orgresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a larger macromolecule, typically a protein or enzyme. nih.govresearchgate.net This method is a cornerstone of structure-based drug design. The process involves generating a multitude of possible orientations and conformations of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govdergipark.org.tr

For this compound, molecular docking could be used to screen for potential biological targets by predicting its binding mode and affinity. researchgate.net The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. researchgate.net These predictions are invaluable for hypothesizing a molecule's mechanism of action and for guiding the design of more potent and selective analogs.

Computational Prediction of Reaction Mechanisms and Energetics

The hydrolysis of the amide or ester functional group in this compound represents a key reaction. Theoretical studies on the hydrolysis of simpler, related molecules like benzamide and N-methylbenzamide have been conducted to map out the mechanistic steps. researchgate.neturegina.ca These studies typically investigate acid- and base-catalyzed pathways.

In an acid-catalyzed hydrolysis of an amide, the initial step is the protonation of the carbonyl oxygen atom. researchgate.net This is followed by the rate-determining nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. researchgate.net The final steps involve proton transfer and the breaking of the C-N bond to yield a carboxylic acid and an amine. researchgate.net Computational modeling of this process involves locating the transition state structures for each step and calculating the activation energies.

A comparative theoretical study on the acid-catalyzed hydrolysis of acetamide (B32628) and benzamide, for instance, can provide a framework for predicting the behavior of this compound. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The energy differences between these structures provide the reaction's energetic profile. For example, DFT calculations at a certain level of theory (e.g., B3LYP with a suitable basis set) can be used to determine these energies. researchgate.netnih.gov

The following table presents representative theoretical data for the acid-catalyzed hydrolysis of a simple amide, illustrating the kind of energetic information that can be obtained through computational studies.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Formation of Tetrahedral Intermediate | TS1 | 15.7 | researchgate.net |

| Decomposition of Tetrahedral Intermediate | TS2 | 18.3 | researchgate.net |

Computational Approaches to Enantioseparation Mechanisms and Chiral Recognition

While this compound itself is not chiral, understanding the principles of chiral recognition is crucial in the broader context of drug design and separation science, where related chiral molecules are common. Computational methods offer profound insights into the mechanisms of enantioseparation and chiral recognition at the molecular level. researchgate.net These techniques are instrumental in designing and understanding the function of chiral stationary phases (CSPs) used in chromatography. mdpi.comredalyc.org

The basis of chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers of an analyte and a chiral selector. The difference in the stability of these complexes leads to their separation. Computational modeling can quantify the energies of these interactions and elucidate the specific forces at play. acs.org

For aromatic amides, key noncovalent interactions responsible for chiral recognition include:

Hydrogen bonding: The amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively. researchgate.net

π-π stacking: Interactions between the aromatic rings of the analyte and the chiral selector are often significant. mdpi.com

Steric hindrance: The three-dimensional arrangement of atoms can favor the binding of one enantiomer over the other.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a chiral molecule and a CSP. researchgate.net These simulations can predict the most stable binding poses of the enantiomers and calculate the binding free energies. Quantum mechanical calculations, such as DFT, can then be used to refine the energies of these interactions and provide a detailed picture of the electronic contributions. acs.org

A study on the chiral recognition of 2-(benzylsulfinyl)benzamide, an aromatic amide with a chiral center, using a polysaccharide-based CSP provides a good example of the application of these computational methods. researchgate.net The study identified the specific hydrogen bonds and other interactions that lead to the successful separation of the enantiomers.

The following table summarizes the types of intermolecular interactions and their typical energy ranges that are computationally investigated in chiral recognition studies of aromatic amides.

| Type of Interaction | Description | Typical Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Interaction between an H atom bonded to an electronegative atom and another electronegative atom. | -2 to -10 | researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -1 to -5 | mdpi.com |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | -0.5 to -2 | acs.org |

Biological Activity and Mechanistic Insights of Methyl 4 Butylcarbamoyl Benzoate Analogues in Vitro Research Focus

In Vitro Studies of Enzyme Inhibition and Modulation by Structurally Related Benzoates

Investigation of Inflammatory Pathway Enzyme Inhibition

The anti-inflammatory potential of benzoate (B1203000) derivatives has been explored through their interaction with key enzymes in inflammatory pathways. One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, mediators of inflammation. A study on novel peptide-like analogues designed as selective COX-2 inhibitors revealed that specific structural features are essential for potent and selective inhibition. For instance, a dipeptide analogue, compound 2d , which incorporates a 4-azidophenyl group and a histidine residue, was identified as a highly effective and selective COX-2 inhibitor with an IC50 value of 0.08 µM and a selectivity index of 351.2. brieflands.com Molecular docking studies suggested that the azidophenyl portion of this molecule occupies a secondary binding pocket within the COX-2 enzyme, interacting with key amino acid residues like Arg513 and His90. brieflands.com This highlights the importance of specific aromatic and amino acid components in achieving high-affinity and selective binding to inflammatory enzymes.

Another enzyme of interest in the context of innate immunity and inflammation is lactoperoxidase (LPO). nih.gov This enzyme, found in various bodily secretions, plays a role in the first line of defense against pathogens. nih.gov A study investigating a series of methyl benzoate derivatives as LPO inhibitors demonstrated a wide range of inhibitory activity. nih.gov The inhibition constants (Ki) for these compounds varied significantly, from 0.033 µM to 1540.011 µM. nih.gov The most potent inhibitor identified was methyl 2-amino-3-bromobenzoate (compound 1a ), with a Ki value of 0.033 µM. nih.gov Molecular docking simulations indicated that this compound forms hydrogen bonds with key residues within the LPO binding cavity, including Asp108, Ala114, and His351, providing a structural basis for its strong inhibitory effect. nih.gov These findings underscore the potential of structurally related benzoates to modulate the activity of enzymes involved in inflammatory and immune responses.

Interactive Data Table: In Vitro COX-2 Inhibition by a Dipeptide Analogue

| Compound | Description | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |

| 2d | Dipeptide analogue with 4-azidophenyl group and histidine | 0.08 | 351.2 |

Table 1: This table summarizes the in vitro inhibitory activity of a selected dipeptide analogue against the COX-2 enzyme. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1.

Interactive Data Table: In Vitro Lactoperoxidase (LPO) Inhibition by Methyl Benzoate Derivatives

| Compound | Chemical Name | Ki (µM) |

| 1a | methyl 2-amino-3-bromobenzoate | 0.033 ± 0.004 |

| Other Methyl Benzoate Derivatives | - | 0.033 to 1540.011 |

Table 2: This table presents the in vitro inhibitory activity of methyl benzoate derivatives against the lactoperoxidase enzyme. The Ki value is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

Exploration of Potential Antiproliferative Mechanisms in Cell Lines

The potential of benzoate analogues and related structures to inhibit cell proliferation has been a significant area of research. Studies have shown that these compounds can interfere with various cellular processes, leading to cell cycle arrest and, in some cases, apoptosis.

For instance, a series of indole (B1671886) sulfonamides demonstrated the ability to inhibit the proliferation of HeLa cancer cells, with half-maximal inhibitory concentrations (IC50) ranging from 6 to 17 µM. researchgate.net These compounds were found to block the cell cycle at the M-phase (mitosis). researchgate.net Their mechanism of action involves the disruption of microtubule dynamics. Specifically, they were shown to inhibit the polymerization of microtubules in vitro and suppress the dynamic instability at the plus ends of microtubules. researchgate.net At lower concentrations, these sulfonamides led to the depolymerization of spindle microtubules and disorganized chromosomes, while higher concentrations also affected interphase microtubules. researchgate.net Furthermore, these compounds induced apoptosis, which was associated with the phosphorylation of Bcl-2, a key protein in the regulation of programmed cell death. researchgate.net

Similarly, mycolactones, complex macrolides, exhibit potent cytotoxic effects that are often accompanied by significant changes in the cytoskeleton, leading to cell cycle arrest in the G0/G1 phase. beilstein-journals.org Ultimately, this results in cell death, primarily through apoptosis. beilstein-journals.org

In another study, a series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins were evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov These compounds displayed a wide range of growth inhibition, from 22.6% to 97.8%. nih.gov Two compounds, 5o and 5w , were particularly potent, with IC50 values of 1.69 µM and 1.91 µM, respectively, which were significantly lower than the reference drug, sunitinib (B231) (IC50 = 8.11 µM). nih.gov Further investigation into the mechanism of compound 5o revealed that it caused an increase in the G1 phase of the cell cycle and a decrease in the S and G2/M phases. nih.gov It also significantly reduced the levels of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner, a key event in the control of the G1/S checkpoint. nih.gov

These studies collectively indicate that benzoate analogues and related heterocyclic compounds can exert their antiproliferative effects through multiple mechanisms, including the disruption of microtubule function and interference with cell cycle regulation at critical checkpoints.

Interactive Data Table: Antiproliferative Activity of 5-methoxyindole tethered C-5 functionalized isatins

| Compound | Average Percent Growth Inhibition | IC50 (µM) |

| 5a-w | 22.6–97.8% | Not specified for all |

| 5o | Not specified | 1.69 |

| 5w | Not specified | 1.91 |

| Sunitinib (Reference) | Not specified | 8.11 |

Antimicrobial and Antifungal Activity Evaluation of Analogues

Assessment of Antibacterial Effects on Microbial Strains

Analogues of methyl 4-(butylcarbamoyl)benzoate have demonstrated notable antibacterial activity against a range of microbial strains, including drug-resistant pathogens. A series of thiouracil derivatives incorporating an acyl thiourea (B124793) moiety were synthesized and evaluated for their antibacterial properties. researchgate.net Compounds 7c, 7m, 7u, and 7v from this series showed promising activity against Salmonella typhimurium, Staphylococcus aureus, Bacillus subtilis, and Dysentery bacillus. researchgate.net Further testing revealed that compounds 7c and 7u had significant inhibitory activity against SecA ATPase, an essential bacterial enzyme. researchgate.net

In another study, a series of thiourea derivatives were prepared, with compound TD4 emerging as the most potent antibacterial agent against several Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Staphylococcus epidermidis and Enterococcus faecalis. researchgate.net The minimum inhibitory concentrations (MICs) for TD4 were in the range of 2–16 µg/mL. researchgate.net This compound was also shown to inhibit the growth curve of MRSA in a dose-dependent manner. researchgate.net

Benzofuroquinolinium derivatives have also been investigated for their antibacterial potential. These compounds exhibited potent activity against drug-resistant pathogens such as MRSA, vancomycin-resistant Enterococcus faecium (VREF), and NDM-1 Escherichia coli. frontiersin.org For Gram-positive bacteria like S. aureus and MRSA, the MIC values were in the range of 0.25–8.0 μg/mL. frontiersin.org

Furthermore, analogues of the antimicrobial peptide mBjAMP1 were developed and tested against Gram-negative bacteria. nih.gov The analogue IARR-Anal10 displayed the most significant antimicrobial activity, not only against reference strains but also against 52 clinical isolates of Klebsiella pneumoniae. nih.gov

These findings highlight the potential of various structural analogues to serve as effective antibacterial agents, with some exhibiting activity against challenging drug-resistant strains.

Interactive Data Table: Antibacterial Activity of Thiouracil and Thiourea Derivatives

| Compound/Series | Target Bacteria | MIC Range (µg/mL) |

| Thiouracil derivatives (7c, 7m, 7u, 7v ) | S. typhimurium, S. aureus, B. subtilis, Dysentery bacillus | Not specified |

| Thiourea derivative (TD4 ) | S. aureus (including MRSA), S. epidermidis, E. faecalis | 2–16 |

| Benzofuroquinolinium derivatives | S. aureus, MRSA | 0.25–8.0 |

Table 4: This table summarizes the minimum inhibitory concentration (MIC) ranges of various derivative series against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Investigation of Antifungal Properties and Efficacy

Analogues of this compound and related compounds have demonstrated significant antifungal properties. For instance, Benomyl , which is chemically named methyl 1-(butylcarbamoyl)benzimidazol-2-ylcarbamate, is a known fungicide. core.ac.ukgoogle.com This indicates that the butylcarbamoyl moiety, in combination with a benzimidazole (B57391) ring system, is a key structural feature for antifungal activity.

Further research has shown that methyl 4-hydroxybenzoate, also known as methylparaben, possesses antifungal activity and is commonly used as a preservative to prevent the growth of mold and yeast in various products. atamanchemicals.com Its effectiveness is noted over a wide pH range. atamanchemicals.com

A patent for antifungal carbinols also lists methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate (benomyl) as a known fungicide that can be mixed with other biologically active compounds to enhance efficacy. google.com This underscores the recognized antifungal utility of this particular chemical structure.

The antifungal activity of these compounds is a critical area of study, particularly with the rise of fungal infections that are resistant to existing treatments. The structural motifs found in these benzoate and benzimidazole derivatives provide a foundation for the development of new and more effective antifungal agents.

Mechanistic Insights into Microbial Growth Inhibition and Biofilm Formation

The mechanisms by which analogues of this compound inhibit microbial growth and biofilm formation are multifaceted and depend on the specific chemical structure of the compound.

One key mechanism of action is the inhibition of essential bacterial enzymes. For example, certain thiouracil derivatives have been shown to inhibit SecA ATPase. researchgate.net This enzyme is a crucial component of the bacterial protein translocation machinery, and its inhibition disrupts the secretion of proteins essential for bacterial survival and virulence. Molecular docking studies have suggested that these inhibitors bind to a pocket near the ATPase ATP-binding domain of SecA. researchgate.net

Another important target is the FtsZ protein, which is essential for bacterial cell division. Benzofuroquinolinium derivatives have been identified as effective inhibitors of FtsZ polymerization and its GTPase activity. frontiersin.org By disrupting the formation of the Z-ring, which is critical for cytokinesis, these compounds prevent bacterial cell division, ultimately leading to cell death. frontiersin.org

In addition to targeting specific enzymes, some antimicrobial analogues act by interfering with the bacterial cell membrane or intracellular processes. For instance, the antimicrobial peptide analogue IARR-Anal10 was found to have minimal effect on bacterial outer membrane permeability, membrane polarization, or membrane integrity. nih.gov Instead, DNA gel retardation assays suggest that this peptide likely binds to bacterial DNA, indicating an intracellular mechanism of action that disrupts essential genetic processes. nih.gov This analogue also demonstrated significant antibiofilm activity. nih.gov

The inhibition of biofilm formation is a critical aspect of antimicrobial activity, as biofilms provide a protective environment for bacteria and contribute to antibiotic resistance. The ability of compounds like IARR-Anal10 to both kill planktonic bacteria and disrupt biofilms highlights their potential as effective therapeutic agents. nih.gov

Receptor Binding and Cellular Pathway Modulation Studies

In vitro studies on analogues of this compound have provided critical insights into how these molecules interact with cellular components to exert their biological effects. This research has largely centered on their roles in metabolic regulation and their binding affinity for specific protein receptors.

Research on Glucose Metabolism and Adipocyte Differentiation Regulation

Analogues of this compound have been identified as potent modulators of adipocyte differentiation, a key process in energy storage and glucose metabolism. One notable analogue, 4-(4-methylbenzamino)benzoate (MBAB), was discovered during a search for new anti-obesity compounds. researchgate.net

In vitro experiments using 3T3-L1 preadipocyte cells demonstrated that MBAB strongly suppresses adipocyte differentiation. researchgate.net At a concentration of 50 μM, MBAB inhibited the differentiation process by 96.8% without showing any signs of cytotoxicity. researchgate.net Mechanistic studies revealed that this effect is linked to the compound's ability to interfere with key regulatory pathways in fat cell development and function. Specifically, MBAB was found to reduce the cellular expression of fatty acid synthase (FAS) in a dose-dependent manner. researchgate.net FAS is a critical enzyme in the synthesis of fatty acids.

Furthermore, MBAB was shown to suppress the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). researchgate.net PPAR-γ is a master regulator of adipogenesis, controlling the storage of fatty acids and the metabolism of glucose. researchgate.net By inhibiting this receptor, MBAB and related analogues demonstrate potential for influencing metabolic conditions linked to obesity. researchgate.net

Table 1: In Vitro Effects of 4-(4-methylbenzamino)benzoate (MBAB) on Adipocyte Differentiation

| Compound | Cell Line | Concentration (μM) | Effect | Key Target | Source |

|---|---|---|---|---|---|

| 4-(4-methylbenzamino)benzoate (MBAB) | 3T3-L1 | 50 | 96.8% inhibition of adipocyte differentiation | PPAR-γ | researchgate.net |

Interactions with Specific Biological Receptors (e.g., Sulfonylurea Receptor 1)

A significant area of investigation has been the interaction of benzoic acid derivatives with receptors involved in insulin (B600854) secretion, particularly the Sulfonylurea Receptor 1 (SUR1). nih.govresearchgate.net SUR1 is a key protein in the plasma membrane of pancreatic β-cells that regulates insulin release. researchgate.net It is the primary target for sulfonylurea drugs, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. nih.govresearchgate.net

Research on related [(acylamino)alkyl]benzoic acids suggests a mechanism of action that mimics that of sulfonylurea drugs like tolbutamide. nih.gov It is proposed that the carboxyl group of the benzoic acid moiety is capable of binding to the same site on the receptor as the characteristic SO2NHCONH group of the sulfonylureas. nih.gov This interaction is believed to trigger the cascade of events leading to insulin release from pancreatic β-cells. nih.gov The hypoglycemic activity of these analogues is highly dependent on the presence of a carboxyl group, or a group that can be readily metabolized to a carboxyl group in vivo, attached to the aromatic ring. nih.gov

This structural and functional similarity positions this compound analogues as compounds of interest for their potential hypoglycemic effects, mediated through their interaction with the SUR1 receptor on pancreatic cells. nih.gov

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For analogues of this compound, in vitro data has established several key structural requirements for their biological activities.

For hypoglycemic activity related to SUR1 binding, the presence of a carboxyl group on the phenethyl group's aromatic ring is paramount. nih.gov This feature, or a precursor group that can be oxidized to a carboxyl group, is essential for potent activity. nih.gov

In the context of other biological targets, detailed SAR studies have been conducted on methyl 4-aminobenzoate (B8803810) derivatives, which share the core benzoate structure. These studies investigated their inhibitory effects on glutathione-related enzymes. nih.gov It was found that substitutions on the benzoate ring significantly influence inhibitory potency. For instance, methyl 4-amino-3-bromo-5-fluorobenzoate was identified as a potent inhibitor of glutathione (B108866) reductase (GR), while methyl 4-amino-2-nitrobenzoate was a strong inhibitor of glutathione S-transferase (GST). nih.gov In silico studies further suggested that methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate have the most favorable binding energies for GR and GST receptors, respectively. nih.gov

Table 2: Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives on Glutathione-Related Enzymes

| Compound | Target Enzyme | Inhibitory Constant (Ki) (μM) | Source |

|---|---|---|---|

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 | nih.gov |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 | nih.gov |

Furthermore, research on other complex analogues has shown that certain parts of the molecule can be modified without loss of potency. For example, in one series of compounds, a p-phenoxy benzyl (B1604629) group attached to a secondary amine could be replaced with halobenzyl groups while maintaining activity. acs.org

Novel Pharmacological Target Identification via Mechanistic Studies

Mechanistic studies on analogues of this compound have successfully identified several novel pharmacological targets beyond the well-established SUR1. These findings open up new avenues for the therapeutic application of this class of compounds.

Glutathione-Related Enzymes : As mentioned previously, methyl 4-aminobenzoate derivatives have been shown to inhibit glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov These enzymes are critical components of the cellular antioxidant and detoxification systems, making them important targets in diseases involving oxidative stress. nih.gov

Paraoxonase 1 (PON1) : A study investigating a series of methyl benzoate compounds identified Paraoxonase 1 (PON1) as a molecular target. nih.gov The compounds inhibited PON1 with Kᵢ values in the micromolar range, with methyl 4-amino-2-bromo benzoate showing the most potent inhibition. nih.gov PON1 is an enzyme with antioxidant properties, known for its role in metabolizing organophosphates and protecting against lipid peroxidation. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Enzymes : Methyl 4-aminobenzoate derivatives have also been identified as inhibitors of key enzymes in the pentose phosphate pathway (PPP), namely glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov The PPP is a fundamental metabolic pathway involved in producing NADPH for reductive biosynthesis and protecting cells from oxidative damage. Its inhibition is a therapeutic strategy being explored in cancer and other diseases. nih.gov

Carbonic Anhydrase (CA) Isoforms : Structurally related 2-substituted-benzimidazole-6-sulfonamides have been investigated as inhibitors of various carbonic anhydrase isoforms. nih.govsemanticscholar.org These studies revealed potent inhibition against several physiologically relevant human CAs, including the tumor-associated isoforms CA IX and XII, with promising selectivity profiles. nih.govsemanticscholar.org

Advanced Analytical Methodologies Development for Methyl 4 Butylcarbamoyl Benzoate

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation science. The development of reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is essential for the routine analysis of Methyl 4-(butylcarbamoyl)benzoate.

Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of benzoate (B1203000) esters. A method for this compound would likely be developed using a C18 column, which is effective for separating moderately polar to nonpolar compounds. nih.gov

Method Development: The initial development would focus on optimizing the mobile phase composition to achieve a symmetric peak shape and a reasonable retention time. A typical starting point would be a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov For analogous compounds like Methyl 4-hydroxy benzoate, successful separation has been achieved using a mobile phase of methanol and water (pH adjusted to 4.8) in a 45:55 v/v ratio. researchgate.net Detection is commonly performed using a UV detector, with a wavelength around 254 nm often being effective for aromatic compounds. researchgate.netejpmr.com

Validation: Once developed, the method must be validated to ensure its reliability. Validation parameters, based on ICH guidelines, would include:

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specified range. For similar compounds, linearity has been demonstrated in ranges like 0.01–0.12 mg/mL. researchgate.net

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies by spiking a placebo with known amounts of the analyte. Recoveries are typically expected to be within 98-102%. nih.gov

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 2% being a common acceptance criterion. researchgate.net

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC Method Parameters for Benzoate Analogues

| Parameter | Condition | Source |

|---|---|---|

| Column | L7Supelco reversed-phase (C8), 25 cm × 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | Methanol: Water (45:55 v/v), pH adjusted to 4.8 | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | researchgate.netejpmr.com |

| Injection Volume | 20 µL | researchgate.net |

| Retention Time | ~5.34 min (for Methyl 4-hydroxy benzoate) | researchgate.net |

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of volatile and semi-volatile compounds and can be adapted for determining enantiomeric excess with a chiral column.

For purity analysis, a nonpolar capillary column, such as a BP-5 (5% diphenyl-95% dimethyl polysiloxane), is often employed. Helium is typically used as the carrier gas. The method involves optimizing the temperature program of the GC oven to ensure the separation of the main compound from any potential impurities or residual solvents. A flame ionization detector (FID) provides excellent quantitative data, while a mass spectrometer (MS) allows for the identification of unknown impurities by comparing their mass spectra to library data. sciencegate.appwiley-vch.de For structurally related parabens, GC-MS methods have been validated with excellent linearity (R² > 0.993) and short run times.

For the determination of enantiomeric excess, a chiral GC column would be required. This specialized column contains a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Table 2: Typical GC-MS Parameters for Analysis of Related Preservatives

| Parameter | Condition | Source |

|---|---|---|

| Column | BP-5 (5% diphenyl-95% dimethyl polysiloxane), 30 m × 0.32 mm i.d. | |

| Carrier Gas | Helium at 1.2 mL/min | |

| Injector Temperature | 250°C | |

| Oven Program | Optimized temperature gradient (e.g., initial 70-150°C to final 250-320°C) | |

| Detector | Mass Spectrometer (MS) |

| Ion Source Temp. | 200°C | |

Chiral Separation Methodologies for Enantiomers of this compound and its Analogues

Although this compound itself is not chiral, its analogues or derivatives may contain stereogenic centers, necessitating the development of chiral separation methods. The separation of enantiomers is most commonly achieved using chromatography with a chiral stationary phase (CSP). rsc.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for HPLC-based chiral separations. nih.gov Specifically, derivatives containing phenylcarbamate groups, like amylose tris(3,5-dimethylphenylcarbamate), are known to be highly effective. nih.govnih.gov Given the carbamate (B1207046) structure in this compound, these types of CSPs would be a logical starting point for method development for its chiral analogues.

Optimization involves screening different CSPs and mobile phases.

Chiral Stationary Phases: A variety of commercially available columns based on different chiral selectors (e.g., Chiralpak AD, Chiralpak IC) would be tested. mdpi.com The choice of the CSP is critical as its specific three-dimensional structure dictates its interaction with the enantiomers.

Mobile Phase: Both normal-phase and reversed-phase conditions can be explored. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. mdpi.com The type and concentration of the alcohol modifier can significantly impact retention and resolution. In reversed-phase mode, mixtures of water with methanol or acetonitrile are used. The choice of mobile phase can alter the conformation of the CSP and the nature of the interactions, thereby affecting the separation. mdpi.com

Chiral recognition is the process by which a CSP interacts differently with two enantiomers, leading to their separation. researchgate.net This discrimination is based on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the individual enantiomers. researchgate.net The stability of these complexes differs for each enantiomer, resulting in different retention times.

The key molecular interactions responsible for chiral recognition include:

Hydrogen Bonding: The carbamoyl (B1232498) group (-NH-C=O) in the target molecule and its analogues can act as both a hydrogen bond donor and acceptor, interacting with corresponding sites on the CSP.

π-π Interactions: The aromatic rings in both the analyte and many CSPs (e.g., phenylcarbamate derivatives) can engage in π-π stacking.

Dipole-Dipole Interactions: Polar groups, such as the ester and carbamoyl moieties, contribute to dipole-dipole interactions.

Steric Hindrance (Inclusion): The enantiomers must fit into the chiral cavities or grooves of the CSP. Differences in the three-dimensional shape of the enantiomers can lead to one fitting more favorably than the other, which is a crucial factor for recognition. researchgate.net

Understanding these mechanisms allows for a more rational approach to method development. For instance, if hydrogen bonding is believed to be a key interaction, the choice of mobile phase modifiers can be tailored to enhance or modulate this effect.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. saspublishers.com They are invaluable for comprehensive characterization, impurity profiling, and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of MS. It can provide the molecular weight of the parent compound and any separated impurities, as well as structural information from fragmentation patterns, making it highly selective and sensitive. saspublishers.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is ideal for the analysis of volatile compounds. It provides both quantitative data and mass spectra that can be used to identify components by comparison with spectral libraries. sciencegate.app

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of detailed structural information on separated compounds without the need for prior isolation, which is particularly useful for identifying unknown impurities or degradation products. researchgate.netnih.gov

The application of these hyphenated techniques would enable a thorough and unambiguous analysis of this compound, confirming its identity, determining its purity with high confidence, and characterizing any related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Purity Assessment

The development of robust analytical methodologies is crucial for the accurate identification and purity assessment of synthesized compounds such as this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful technique for this purpose, offering high sensitivity and selectivity. An LC-MS method for this compound would typically involve a reversed-phase chromatographic separation coupled with a mass spectrometric detector, such as a time-of-flight (TOF) or a triple quadrupole (MS/MS) system.

The chromatographic separation would likely be achieved on a C18 column. A gradient elution mobile phase, consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol), would be employed to ensure the efficient separation of the target compound from any starting materials, byproducts, or degradation products. The gradient would be optimized to provide a sharp and symmetrical peak for this compound, ensuring accurate quantification.

For product identification, the mass spectrometer would be operated in a positive electrospray ionization (ESI) mode. The expected [M+H]⁺ ion for this compound (C₁₃H₁₇NO₃) would be m/z 236.12. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition, confirming the molecular formula of the product.

Purity assessment would be performed by analyzing the chromatogram for the presence of any additional peaks. The area of the main peak corresponding to this compound would be compared to the total area of all peaks to determine the purity percentage. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a unique fingerprint for the compound, enhancing the confidence in its identification.

A typical sample preparation for LC-MS analysis would involve dissolving a small amount of the synthesized product in a suitable solvent, such as methanol or acetonitrile, followed by filtration to remove any particulate matter.

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 (e.g., 2.1 mm x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Source Temperature | 120 °C |

| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole |

| Scan Range | m/z 50 - 500 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mechanistic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable analytical tool for elucidating reaction mechanisms by identifying and quantifying volatile and semi-volatile intermediates, byproducts, and final products. For mechanistic studies involving the synthesis of this compound, GC-MS can provide insights into the reaction pathways and kinetics.